molecular formula C7H10N2O B8683290 3-Ethyl-2-oxopyrrolidine-3-carbonitrile

3-Ethyl-2-oxopyrrolidine-3-carbonitrile

Cat. No.: B8683290
M. Wt: 138.17 g/mol
InChI Key: YWBKOGYEXZXVSI-UHFFFAOYSA-N
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Description

3-Ethyl-2-oxopyrrolidine-3-carbonitrile is a pyrrolidine derivative characterized by a five-membered saturated ring system with a ketone group at position 2, an ethyl substituent, and a nitrile group at position 2. This compound’s structural features confer unique electronic and steric properties, making it relevant in medicinal chemistry and synthetic intermediates. Key attributes include:

  • Core structure: Pyrrolidine (saturated five-membered ring).
  • Substituents: Ethyl and nitrile groups at C3, ketone at C2.
  • Synthetic relevance: Likely synthesized via nucleophilic addition or cyclization reactions involving nitrile precursors.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-ethyl-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C7H10N2O/c1-2-7(5-8)3-4-9-6(7)10/h2-4H2,1H3,(H,9,10)

InChI Key

YWBKOGYEXZXVSI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNC1=O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)

Structural features :

  • Core : Decahydro-1,6-naphthyridine (bicyclic, 10-membered saturated ring system).
  • Substituents : Ethyl ester at C6, ketone at C2.
  • Stereochemistry : Two isomers identified due to differing ring conformations.

Key differences :

  • Ring size and rigidity: The naphthyridine core introduces greater conformational rigidity compared to the monocyclic pyrrolidine.
  • Functional groups : The ester group (vs. nitrile in the target compound) alters polarity and hydrogen-bonding capacity.
  • Synthesis : Prepared via hydrogenation of a diastereomeric oxime intermediate using Raney nickel, highlighting distinct synthetic pathways compared to simpler pyrrolidine derivatives .

Table 1: Comparative Data

Property 3-Ethyl-2-oxopyrrolidine-3-carbonitrile Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate
Core structure Pyrrolidine Naphthyridine (bicyclic)
Key substituents C3: Ethyl, nitrile; C2: ketone C6: Ethyl ester; C2: ketone
Molecular weight (Da) ~166 (estimated) 227.14 (observed)
Synthetic method Not specified Hydrogenation with Raney nickel

Spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile Derivatives

Structural features :

  • Core : Spiro system combining indoline and pyrrolidine rings.
  • Substituents : Nitrile at C3′, thiophene, indole, and methoxy groups.
  • Conformation: Non-planar spiro junction introduces steric constraints.

Key differences :

  • Electronic effects : The nitrile group in the spiro compound participates in conjugation with adjacent carbonyl groups, as evidenced by bond angles (e.g., O2—C25—N3 = 126.6°) .
  • Applications : Such spiro compounds are often explored for biological activity (e.g., kinase inhibition), whereas the target pyrrolidine may serve as a building block.

Table 2: Structural Comparison

Property This compound Spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile
Ring system Monocyclic pyrrolidine Bicyclic spiro system
Aromatic substituents None Indole, thiophene
Nitrile environment Adjacent to ethyl and ketone Conjugated with carbonyl and spiro junction

1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Structural features :

  • Core : Dihydropyridine (partially unsaturated six-membered ring).
  • Substituents : 3-Ethylphenyl at N1, methyl groups at C4 and C6, nitrile at C3.

Key differences :

  • Aromaticity vs. saturation : The dihydropyridine core is less saturated than pyrrolidine, influencing redox properties.
  • Substituent positioning : The 3-ethylphenyl group introduces steric bulk distinct from the target compound’s C3 ethyl group.
  • Crystallographic data : Dihedral angles (e.g., C8–C9–C10 = 178.37°) indicate near-planar arrangements of substituents, contrasting with pyrrolidine’s puckered geometry .

Table 3: Functional Group Impact

Property This compound 1-(3-Ethylphenyl)dihydropyridine-3-carbonitrile
Ring type Fully saturated Partially unsaturated
Key functional groups Nitrile, ketone Nitrile, ketone, aromatic phenyl
Steric hindrance Moderate (ethyl at C3) High (3-ethylphenyl at N1)

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